3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-
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Overview
Description
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- is a complex organic compound with a bicyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- typically involves multiple steps. One common method includes the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids
Chemical Reactions Analysis
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include potassium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- involves its interaction with molecular targets and pathways in biological systems. The presence of nitro groups suggests potential interactions with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure indicates potential for significant biological activity .
Comparison with Similar Compounds
3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- can be compared with other similar compounds, such as:
3-Azabicyclo[3.3.1]nonane derivatives: These compounds share the azabicyclo structure but differ in their functional groups and chemical properties.
Bicyclo[3.3.1]nonane derivatives: These compounds have a similar bicyclic structure but lack the nitrogen atom, leading to different chemical behaviors and applications
The uniqueness of 3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
634169-16-7 |
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Molecular Formula |
C9H12BrN3O4 |
Molecular Weight |
306.11 g/mol |
IUPAC Name |
6-bromo-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene |
InChI |
InChI=1S/C9H12BrN3O4/c1-11-5-8(12(14)15)3-2-7(10)9(4-8,6-11)13(16)17/h2H,3-6H2,1H3 |
InChI Key |
XMQBZZLOUSYVLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origin of Product |
United States |
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